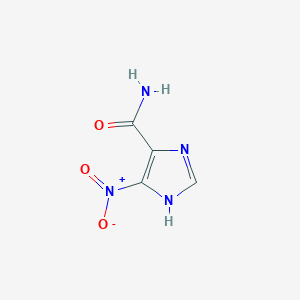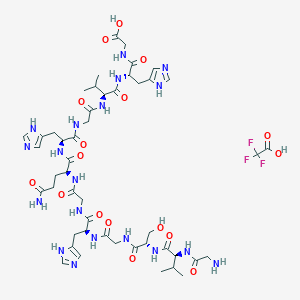
2-Amino-3,4-dichlorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is a halogenated aromatic thiol, which means it contains both chlorine atoms and a thiol group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4-dichlorobenzenethiol typically involves the reaction of 2-iodo-3,4-dichloroaniline with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler aromatic thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simplified aromatic thiols.
Substitution: Various substituted aromatic thiols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.
Industry: It is used in the production of polymers and as a functionalizing agent for materials such as gold nanoparticles
Mécanisme D'action
The mechanism of action of 2-Amino-3,4-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This allows the compound to inhibit enzymes by binding to their active sites or to modify proteins through thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
3,4-Dichlorobenzenethiol: Similar structure but lacks the amino group.
2-Amino-4,5-dichlorobenzenethiol: Similar structure but with different chlorine atom positions
Uniqueness
2-Amino-3,4-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The specific positioning of the chlorine atoms also influences its chemical behavior and interactions with other molecules .
Propriétés
Numéro CAS |
126764-57-6 |
|---|---|
Formule moléculaire |
C6H5Cl2NS |
Poids moléculaire |
194.08 g/mol |
Nom IUPAC |
2-amino-3,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
Clé InChI |
PCGUJBBYMWKMNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)


![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)




